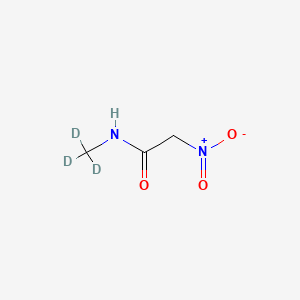
N-Methylnitroacetamide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylnitroacetamide-d3 is a deuterated analogue of N-Methylnitroacetamide, which is a degradation product of Ranitidine. The compound has a molecular formula of C3H3D3N2O3 and a molecular weight of 121.11 g/mol. It is used primarily in metabolic research, clinical diagnostics, and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
N-Methylnitroacetamide-d3 can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds followed by methylation. The process is attractive due to its straightforward approach and cost-effectiveness . The reaction typically employs hydrogenation and methylation steps, using various methylating agents and catalytic systems.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
N-Methylnitroacetamide-d3 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed
Reduction: The major product is N-Methylacetamide.
Substitution: The products vary depending on the substituent introduced.
科学研究应用
N-Methylnitroacetamide-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labelled compound in various chemical reactions to trace reaction pathways.
Biology: Employed in metabolic studies to understand the degradation pathways of drugs like Ranitidine.
Medicine: Used in clinical diagnostics to study the metabolism of pharmaceuticals.
Industry: Applied in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of N-Methylnitroacetamide-d3 involves its role as a labelled compound. It helps in tracing the metabolic pathways and understanding the degradation products of pharmaceuticals. The deuterium atoms in the compound provide a distinct signal in spectroscopic studies, making it easier to track.
相似化合物的比较
Similar Compounds
- N-Methylnitroacetamide
- N-Methylacetamide
- N-Methyl-2-nitroacetamide
Uniqueness
N-Methylnitroacetamide-d3 is unique due to the presence of deuterium atoms, which makes it an excellent tracer in metabolic studies. This property distinguishes it from its non-deuterated counterparts and enhances its utility in scientific research.
生物活性
N-Methylnitroacetamide-d3 is a deuterated derivative of N-methylnitroacetamide, a compound of interest in various biological and chemical research contexts. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 72078-82-1
- Molecular Formula : C4H6N2O3
- Molecular Weight : 118.10 g/mol
This compound exhibits several biological activities primarily attributed to its nitro group, which can participate in redox reactions and influence cellular signaling pathways. The biological effects are hypothesized to involve:
- Nitrosative Stress : The nitro group may contribute to the generation of reactive nitrogen species (RNS), which can modulate various signaling pathways involved in inflammation and apoptosis.
- Cellular Proliferation : Preliminary studies suggest that compounds with similar structures can affect cell cycle progression, potentially leading to antiproliferative effects in certain cancer cell lines.
In Vitro Studies
- Cell Line Studies : In vitro experiments using various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could induce apoptosis and inhibit proliferation. The mechanism appears to be related to the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
- Inflammatory Response : Studies have shown that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting a potential role in inflammatory diseases.
Case Studies
- Cancer Research : A study conducted on breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound's ability to induce apoptosis in tumor cells while sparing normal cells highlights its therapeutic potential.
- Neuroprotection : Preliminary findings indicate that this compound may possess neuroprotective properties, potentially through its effects on oxidative stress pathways. This suggests a possible application in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Induces apoptosis in cancer cell lines | In vitro studies |
| Anti-inflammatory | Modulates cytokine production | Macrophage studies |
| Neuroprotective | Reduces oxidative stress | Preliminary findings |
属性
IUPAC Name |
2-nitro-N-(trideuteriomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDLJRIJKYANC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













